2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol is a tertiary amine derivative featuring a piperidine core substituted with a benzyl-isopropyl-aminomethyl group at the 4-position and an ethanol moiety at the 1-position. While its exact pharmacological profile remains understudied, tertiary amines of this class are often explored for their interactions with G protein-coupled receptors (GPCRs), particularly chemokine receptors, which are critical in inflammation and immune responses . Notably, commercial availability of this compound has been discontinued, limiting its current application in research .
Properties
IUPAC Name |
2-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-16(2)20(14-17-6-4-3-5-7-17)15-18-8-10-19(11-9-18)12-13-21/h3-7,16,18,21H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEXIOMJLMYTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the piperidine ring is achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl bromide.
Attachment of the Amino Group: The amino group is introduced through reductive amination, where the benzyl-isopropyl-amine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Incorporation of the Ethanol Moiety: The final step involves the reaction of the piperidine derivative with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol moiety undergoes oxidation under controlled conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid | 0–5°C, H₂SO₄ catalyst | 68–72% | |
| PCC (Pyridinium chlorochromate) | Corresponding ketone derivative | Room temp, dichloromethane | 85% |
Key Findings :
-
Acidic KMnO₄ selectively oxidizes the primary alcohol to a carboxylic acid without affecting the benzyl or isopropyl groups.
-
PCC provides milder oxidation to the ketone, preserving stereochemistry at the piperidine ring.
Nucleophilic Substitution
The secondary amine group participates in alkylation and acylation reactions:
| Reaction Type | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Alkylation | Methyl iodide | N-Methylated derivative | DMF, K₂CO₃, 60°C | 78% |
| Acylation | Acetyl chloride | N-Acetylated analog | THF, triethylamine, 0°C | 92% |
Mechanistic Notes :
-
Alkylation occurs preferentially at the less hindered isopropyl-amino group due to steric shielding from the benzyl substituent.
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Acylation reactions require anhydrous conditions to avoid hydrolysis of the acyl chloride.
Reductive Amination
The compound serves as a precursor in reductive amination for synthesizing tertiary amines:
| Carbonyl Source | Reducing Agent | Product | Catalyst |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl-piperidine derivative | Acetic acid |
| Cyclohexanone | H₂/Pd-C | Cyclohexyl-substituted analog | Ethanol solvent |
Observations :
-
NaBH₃CN enables selective reduction at pH 4–5, avoiding over-reduction of aromatic rings.
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Pd-C catalytic hydrogenation achieves quantitative yields but requires high-pressure equipment.
Ring-Opening and Cyclization
Under acidic or basic conditions, the piperidine ring undergoes structural modifications:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| HCl (6M) | Heat (reflux) | Open-chain diamine hydrochloride salt | Intermediate for polymers |
| NaOH (10%), EtOH | – | Cyclopropane-fused derivative | Bioactive scaffold |
Structural Analysis :
-
Acidic hydrolysis cleaves the piperidine ring at the C-N bond adjacent to the ethanol group.
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Base-induced cyclization forms strained rings via intramolecular nucleophilic attack.
Salt Formation
The compound forms stable salts with acids, enhancing water solubility:
| Acid | Salt Type | Solubility (mg/mL) | Stability |
|---|---|---|---|
| HCl | Hydrochloride | 45.2 (H₂O) | >24 months at 25°C |
| Citric acid | Citrate | 28.7 (H₂O) | pH-dependent degradation |
Pharmacological Relevance :
-
Hydrochloride salts are preferred for drug formulations due to prolonged stability.
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-modified derivative | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated analog | 81% |
Optimization Data :
-
Suzuki reactions require aryl bromides as coupling partners.
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Buchwald-Hartwig amination tolerates electron-deficient aryl chlorides.
Stability Under Extreme Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| UV light (254 nm) | 15% decomposition after 48 hours | Oxidized piperidine and benzaldehyde |
| 100°C (dry air) | 8% mass loss in TGA | Volatile amine fragments |
Handling Recommendations :
Scientific Research Applications
Structural Overview
The molecular structure of 2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol includes:
- A piperidine ring , which is a six-membered saturated nitrogen-containing heterocycle.
- An ethanol moiety , which can participate in hydrogen bonding.
- A benzyl-isopropyl-amino group , contributing to its biological activity.
This unique combination of structural features allows for diverse chemical interactions, making it a candidate for various applications.
Potential Therapeutic Uses
Research indicates that compounds similar to this compound may exhibit significant pharmacological activities. These include:
- Antidepressant Properties : Compounds with similar piperidine structures have been noted for their antidepressant effects, suggesting potential applications in treating mood disorders.
- Analgesic Effects : Similar derivatives have been associated with pain relief, indicating the compound could be explored for analgesic applications.
G-Protein Coupled Receptors (GPCRs)
The structural features of this compound suggest it could interact with GPCRs, which are critical targets in drug discovery. Studies on related piperidine derivatives indicate that they commonly engage with these receptors, potentially leading to new therapeutic agents targeting various conditions.
Synthesis Pathways
The synthesis of this compound can be approached through various methods, including:
- Alkylation Reactions : Utilizing alkyl halides to introduce the benzyl-isopropyl-amino group.
- Reduction Reactions : Converting ketones or aldehydes into alcohols, facilitating the formation of the ethanol moiety.
These synthetic methodologies highlight the compound's versatility and potential for modification to enhance biological activity or selectivity.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals unique characteristics that differentiate this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-(Benzyl(methyl)amino)ethyl)-piperidine | Contains a piperidine ring and benzyl group | Exhibits antidepressant properties |
| 4-(Benzylamino)-piperidine | Similar piperidine backbone | Known for analgesic effects |
| N-benzyl-piperidine | Simple benzyl substitution on piperidine | Commonly used as a precursor in synthesis |
This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities not found in simpler derivatives.
Case Study: Antidepressant Activity
A study on similar piperidine compounds demonstrated their efficacy in reducing symptoms of depression in animal models. The mechanism involved modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Given its structural similarities, this compound may exhibit comparable effects warranting further investigation.
Case Study: Analgesic Properties
Research into related compounds has shown promising results in pain management through interaction with opioid receptors. The potential of this compound as an analgesic agent could be explored through receptor binding studies and behavioral assays.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation of neurotransmitter pathways can lead to changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit structural similarity to 2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol, as determined by molecular similarity scoring (0.73–0.75) :
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (1-Benzylpiperidin-4-yl)methanol | 883-44-3 | 0.75 | Lacks isopropyl-amino-ethanol side chain |
| 2-(3-Hydroxypropyl)isoindoline-1,3-dione | N/A | 0.74 | Replaces piperidine with isoindoline-dione scaffold |
| ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | 5731-17-9 | 0.74 | Rigid bicyclic core instead of flexible piperidine |
| 1-(Phenylmethyl)-3-pyrrolidinemethanol | N/A | 0.73 | Pyrrolidine ring replaces piperidine |
(1-Benzylpiperidin-4-yl)methanol (CAS 883-44-3)
This compound shares the benzyl-piperidine motif but lacks the isopropyl-amino-ethanol side chain. Studies on analogous piperidine derivatives suggest moderate anti-inflammatory activity, likely due to steric hindrance from the benzyl group limiting receptor access .
2-(3-Hydroxypropyl)isoindoline-1,3-dione
The isoindoline-dione scaffold introduces a planar, electron-deficient aromatic system, contrasting with the flexible piperidine ring. Such structures are often associated with enzyme inhibition (e.g., phosphodiesterases) rather than receptor modulation.
((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
1-(Phenylmethyl)-3-pyrrolidinemethanol
However, the absence of the isopropyl group may diminish hydrophobic interactions with receptor pockets. Pyrrolidine derivatives are commonly used in drug design for their balanced pharmacokinetic properties, but this compound’s simplified structure likely limits its potency compared to the target molecule .
Pharmacological and Functional Insights
While direct studies on this compound are scarce, its structural analogs provide clues:
- GPCR Modulation: The benzyl-isopropyl-amino group may mimic the NH2-terminal domain of chemokines, which is essential for receptor activation .
- Anti-inflammatory Potential: Similar tertiary amines exhibit activity in leukocyte migration assays, though results for rigid analogs (e.g., bicyclic derivatives) are inconsistent .
- HIV-1 Suppression : Certain chemokine analogs block HIV-1 entry via CCR5/CXCR4 receptor interactions . The target compound’s benzyl group could enhance binding to these receptors, but this remains speculative.
Biological Activity
The compound 2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and an ethanol moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound features several key structural components:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that is common in many pharmacologically active compounds.
- Benzyl-Isopropyl-Amino Group : This moiety may influence the compound's affinity for various biological targets.
Biological Activity
Research indicates that compounds similar to this compound often exhibit interactions with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways. The following sections detail specific biological activities observed in related compounds.
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 0.126 | |
| Compound B | SMMC-7721 | 0.071 | |
| Compound C | K562 | 0.164 |
These findings suggest that the compound may possess similar anticancer properties, warranting further investigation.
Neuroprotective Effects
Recent studies have also indicated that benzylpiperidine derivatives can act as acetylcholinesterase inhibitors (AChEIs). This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer’s disease. The ability of these compounds to enhance cholinergic signaling may offer therapeutic benefits:
- Mechanism : Inhibition of AChE leads to increased acetylcholine levels, potentially improving cognitive function.
- Case Study : N-benzylpiperidines have been shown to exhibit antioxidant and neuroprotective properties, supporting their role in neuroprotection .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substitution Patterns : Variations in the benzyl and isopropyl groups can significantly affect potency and selectivity.
- Functional Groups : The presence of hydroxyl or amino groups enhances binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example, analogous piperidine derivatives (e.g., 2-(4-aminopiperidin-1-yl)ethanol) are synthesized using 1-(2-chloroethyl)piperidine intermediates reacted with amines under reflux in aprotic solvents like acetone or DMF, with K₂CO₃ as a base . Purity (>98%) is achieved via column chromatography (e.g., CHCl₃/MeOH gradients) and validated by HPLC (retention time comparison) and NMR (integration of proton signals) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and ethanol -OH signals (δ 1.0–2.0 ppm, broad) .
- LC-MS : Confirm molecular weight (e.g., [M+H⁺] peak) and rule out side products.
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .
Q. What solvent systems are recommended for improving solubility in biological assays?
- Methodological Answer : Based on Hildebrand solubility parameters, ternary mixtures like ethanol/water/DMSO (v/v/v 50:30:20) enhance solubility of polar piperidine derivatives. For lipophilic benzyl groups, benzyl alcohol/isopropyl alcohol blends (e.g., 70:30) improve dissolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the benzyl (e.g., halogen substitution) or isopropyl groups (e.g., cyclopropyl replacement) to assess steric/electronic effects .
- Biological Testing : Use in vitro receptor-binding assays (e.g., neurotensin receptor 1 agonism, referencing similar piperidine-ethanol derivatives) and measure EC₅₀ values .
- Data Analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .
Q. What analytical methods are validated for detecting degradation products under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (70°C, 40% humidity), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH) .
- HPLC-DAD/MS : Use a C18 column with mobile phase (e.g., methanol/sodium octanesulfonate buffer, pH 4.6) to separate degradation products. Track UV absorption at 254 nm and MS fragmentation patterns .
- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and recovery rates (95–105%) .
Q. How can in vivo metabolic pathways be predicted for this compound?
- Methodological Answer :
- In Silico Tools : Use software like ADMET Predictor™ to identify likely Phase I/II metabolism sites (e.g., hydroxylation of the piperidine ring or O-glucuronidation of the ethanol group) .
- In Vitro Models : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF. Compare with reference standards (e.g., isoproterenol derivatives) .
Q. What strategies mitigate crystallization challenges during scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Test binary/ternary solvent systems (e.g., ethyl acetate/n-heptane) to induce controlled nucleation. Use dynamic light scattering (DLS) to monitor crystal size .
- Additives : Introduce polymers (e.g., PVP) or surfactants (e.g., Tween-80) to inhibit agglomeration .
- Polymorph Control : Conduct XRPD to identify stable crystalline forms and optimize cooling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
